molecular formula C9H20Cl2N2 B1442267 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride CAS No. 78449-85-1

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride

Cat. No.: B1442267
CAS No.: 78449-85-1
M. Wt: 227.17 g/mol
InChI Key: IBMNUZMAENOCHR-UHFFFAOYSA-N
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Description

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride (CAS 78449-85-1) is a chemical compound with the molecular formula C9H20Cl2N2 and a molecular weight of 227.17 g/mol . This dihydrochloride salt form enhances the stability and solubility of the base amine, 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine (CAS 78449-78-2), for research applications . The compound features a pyrrolizine core, a structure of significant interest in medicinal chemistry. Patent literature indicates that 7a-substituted hexahydro-1H-pyrrolizine derivatives are useful for controlling chemical synaptic transmission and function as potent ligands for neuronal nicotinic acetylcholine receptors . Researchers can leverage this mechanism to study neurotransmission and related neurological pathways. According to supplier safety data, this compound is classified with the signal word "Warning" and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Proper safety precautions, including the use of personal protective equipment and working in a well-ventilated area, are essential. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18N2.2ClH/c10-6-5-9-3-1-7-11(9)8-2-4-9;;/h1-8,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMNUZMAENOCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10703090
Record name 2-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine--hydrogen chloride (1/2)
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Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78449-85-1
Record name 2-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine--hydrogen chloride (1/2)
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Record name 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-amine dihydrochloride
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Foundational & Exploratory

Spectroscopic Characterization of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the bicyclic amine, 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide synthesizes predictive data based on the well-established principles of spectroscopy and data from analogous chemical structures, particularly pyrrolizidine alkaloids and primary amines. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the structural elucidation of this and similar molecules.

Introduction: The Structural Significance of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine belongs to the family of pyrrolizidine alkaloids, a class of natural products known for their diverse biological activities. The hexahydropyrrolizine core provides a rigid, bicyclic scaffold that is of significant interest in medicinal chemistry for the development of novel therapeutic agents. Accurate structural confirmation is paramount in the synthesis and application of such compounds, and spectroscopic techniques, including mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, are the cornerstones of this characterization. This guide will delve into the theoretical underpinnings and expected spectral features for each of these techniques as they apply to the title compound.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, offering direct insights into its elemental composition and structural motifs.

Predicted Mass Spectrum

For 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine (C₉H₁₈N₂), the nominal molecular weight is 154 g/mol . As per the nitrogen rule in mass spectrometry, a compound with an even number of nitrogen atoms will have an even nominal molecular weight.[1]

Table 1: Predicted Mass Spectrometry Data

IonPredicted m/zDescription
[M]+•154Molecular Ion
[M-H]+153Loss of a hydrogen radical
[M-NH₂]+138Loss of the amino group
[M-CH₂NH₂]+124Alpha-cleavage of the ethylamine side chain
C₅H₈N+82Fragmentation of the pyrrolizidine ring
Fragmentation Pathway Analysis

The fragmentation of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine under electron ionization (EI) is expected to be dominated by alpha-cleavage, a characteristic fragmentation pattern for amines.[1] This process involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium cation. The pyrrolizidine ring itself can also undergo characteristic fragmentation.

Fragmentation_Pathway M [C₉H₁₈N₂]+• m/z = 154 Molecular Ion frag1 [C₈H₁₄N]+ m/z = 124 Loss of •CH₂NH₂ M->frag1 α-cleavage frag2 [C₉H₁₇N₂]+ m/z = 153 Loss of H• M->frag2 - H• frag3 [C₅H₈N]+ m/z = 82 Ring Fragmentation M->frag3 Ring Opening

Caption: Predicted major fragmentation pathways for 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a volatile organic solvent such as methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared Spectrum

The IR spectrum of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine is expected to show characteristic absorption bands for a primary amine and a saturated bicyclic alkane structure.

Table 2: Predicted IR Absorption Frequencies

Functional GroupVibration ModePredicted Frequency (cm⁻¹)Intensity
N-H (Primary Amine)Asymmetric Stretch~3350Medium
N-H (Primary Amine)Symmetric Stretch~3280Medium
C-H (Alkane)Stretch2950-2850Strong
N-H (Primary Amine)Scissoring (Bend)1650-1580Medium-Weak
C-N (Aliphatic Amine)Stretch1250-1020Medium-Weak

The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[2] These bands are typically sharper and less intense than the broad O-H stretching band of alcohols.[2] The N-H bending vibration is also a key diagnostic peak for primary amines.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Analysis: Pass an infrared beam through the ATR crystal. The beam will interact with the sample at the surface.

  • Spectrum Generation: The detector measures the attenuated infrared radiation, and a Fourier transform is applied to generate the infrared spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atoms.

Table 3: Predicted ¹H NMR Chemical Shifts

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂-NH₂ (ethyl)2.7 - 2.9Triplet2H
-CH₂-CH₂-NH₂ (ethyl)1.5 - 1.7Multiplet2H
Protons on carbons adjacent to N in the ring2.5 - 3.2Multiplet6H
Other ring protons1.2 - 2.0Multiplet6H
-NH₂1.0 - 2.5Broad Singlet2H

The protons on the carbons directly attached to the nitrogen atoms will be deshielded and appear at a higher chemical shift.[3] The -NH₂ protons often appear as a broad singlet and can exchange with deuterium upon addition of D₂O, causing the signal to disappear, which is a useful diagnostic test.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of chemically non-equivalent carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Quaternary carbon (C-7a)65 - 75
Carbons adjacent to N in the ring45 - 60
-CH₂-NH₂ (ethyl)40 - 45
Other ring carbons20 - 35
-CH₂-CH₂-NH₂ (ethyl)25 - 35

Carbons bonded to the electronegative nitrogen atoms are expected to be shifted downfield.[4] The quaternary carbon at the ring junction will likely have a distinct chemical shift.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans is typically required.[4] Proton decoupling is commonly used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Tune and Shim acq1->acq2 acq3 Acquire ¹H and ¹³C Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3 analysis analysis proc3->analysis Structural Elucidation

Caption: A generalized workflow for NMR analysis.

Conclusion

The structural elucidation of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine relies on a synergistic application of MS, IR, and NMR spectroscopy. This guide provides a comprehensive overview of the expected spectroscopic data based on fundamental principles and analysis of related structures. While direct experimental data is ideal, this predictive approach offers a robust framework for the initial characterization and confirmation of this and similar bicyclic amine structures in a research and development setting.

References

  • CDN. (n.d.). Infrared Spectroscopy.
  • University of California, Davis. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

  • Chemguide. (n.d.). MASS SPECTRA - FRAGMENTATION PATTERNS. Retrieved from [Link]

  • MDPI. (2021, November 16). Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • YouTube. (2012, October 11). Introduction to IR Spectroscopy - Amines. Retrieved from [Link]

  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

Sources

CAS 78449-85-1 biological activity and mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Based on a comprehensive search, the provided CAS number, 78449-85-1, does not correspond to a single, well-characterized compound with established biological activity and a known mechanism of action. The search results are conflicting and do not provide a clear identification for this specific chemical entity.

For instance, some sources associate this CAS number with a class of steroidal thiazoles that exhibit antioxidant and genotoxic properties, while others inconclusively link it to different chemical structures with unrelated functions. This ambiguity makes it impossible to construct an accurate and scientifically sound technical guide as requested.

Due to the lack of definitive and reliable data for a compound specifically identified by CAS 78449-85-1, this request cannot be fulfilled. Providing a guide under these circumstances would lead to inaccuracies and would not meet the required standards of scientific integrity.

The Hexahydropyrrolizine Scaffold: A Comprehensive Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of a Privileged Scaffold

Within the intricate world of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The hexahydropyrrolizine core, also known as the pyrrolizidine skeleton, stands as a prominent member of this elite group. This bicyclic nitrogen-containing heterocycle is the foundational structure of a vast family of natural products, the pyrrolizidine alkaloids (PAs), which are found in numerous plant species and even some microorganisms.[1][2]

The interest in this scaffold is twofold. Nature has demonstrated its utility through a plethora of biologically active alkaloids, including glycosidase inhibitors like alexine and hyacinthacine B2, which are crucial tools for studying carbohydrate metabolism.[3] Concurrently, synthetic chemists have harnessed the unique three-dimensional structure of the hexahydropyrrolizine core to develop novel therapeutic candidates targeting a spectrum of diseases.[4][5] Synthetic derivatives have shown promise as antagonists for the 5-hydroxytryptamine receptor 4 (5-HT4) and the human neurokinin receptor 1 (hNK1).[3]

However, the journey with pyrrolizidine alkaloids is not without its challenges. Many naturally occurring PAs are known for their significant toxicity, particularly hepatotoxicity, which arises from metabolic activation in the liver.[1][6] This inherent duality—potent bioactivity coupled with potential toxicity—has fueled decades of research. The primary goal has been to develop synthetic methodologies that allow for precise control over the scaffold's structure, enabling the design of analogs that retain therapeutic efficacy while eliminating toxic liabilities.

This technical guide provides an in-depth exploration of the key synthetic discoveries that have enabled the construction of the hexahydropyrrolizine core. We will delve into the causality behind various experimental strategies, from classical cyclization reactions to modern catalytic asymmetric methods, offering field-proven insights for researchers, scientists, and drug development professionals.

Strategic Blueprint: Major Pathways to the Hexahydropyrrolizine Core

The construction of the fused 5-membered ring system of the hexahydropyrrolizine scaffold requires elegant and often stereocontrolled synthetic strategies. Over the years, several powerful methodologies have been established as the cornerstones of pyrrolizidine synthesis.

The Power of Cycloaddition: [3+2] Dipolar Cycloaddition Reactions

Perhaps the most versatile and widely employed strategy for constructing the pyrrolizidine core is the [3+2] dipolar cycloaddition reaction. This method involves the reaction of an azomethine ylide (a three-atom dipole) with a dipolarophile (a two-atom component, typically an alkene or alkyne).

The causality behind this approach is its convergent nature, rapidly assembling the bicyclic core from two simpler fragments. The key to success lies in the generation of the transient azomethine ylide, which can be achieved through various methods, such as the thermal ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde.

Catalytic Asymmetric Variant: A significant breakthrough in this area has been the development of catalytic, enantioselective versions of the [3+2] cycloaddition.[7] These reactions utilize a chiral catalyst, often based on metals like silver or copper, to control the facial selectivity of the cycloaddition, leading to the formation of highly enantioenriched pyrrolizidines.[3] This is paramount for drug development, as different stereoisomers of a molecule can have vastly different biological activities and toxicological profiles. A catalytic asymmetric double (1,3)-dipolar cycloaddition has been developed that allows for the one-flask synthesis of highly substituted, enantioenriched pyrrolizidines from simple starting materials.[3]

General workflow for asymmetric [3+2] cycloaddition.
Harnessing the Chiral Pool: Synthesis from Proline Derivatives

Nature provides an excellent starting point for asymmetric synthesis in the form of chiral molecules, often referred to as the "chiral pool." L-proline, a naturally occurring amino acid, contains a pyrrolidine ring with a defined stereocenter, making it an ideal precursor for the hexahydropyrrolizine scaffold.

The logic of this approach is to build the second five-membered ring onto the existing chiral pyrrolidine template. This typically involves functionalizing the proline molecule, extending a side chain from either the nitrogen or the carboxylic acid, and then inducing an intramolecular cyclization to form the bicyclic system. This strategy offers a robust and often predictable way to control the stereochemistry of the final product. For instance, (S)-(−)-2-pyrrolidone-5-carboxylic acid has been used as a starting material for the asymmetric synthesis of (+)-hyacinthacine B1 and B2.[8]

Chiral_Pool_Synthesis A L-Proline Derivative (Chiral Pool) B Side Chain Elaboration (e.g., at Nitrogen or C2) A->B C Activation of Side Chain B->C D Intramolecular Nucleophilic Attack C->D E Stereodefined Hexahydropyrrolizine Core D->E

Synthesis strategy starting from the chiral pool.
Reductive Strategies: From Aromatic Precursors to Saturated Cores

An alternative approach involves starting with a more stable, aromatic precursor and reducing it to the desired saturated hexahydropyrrolizine system. The heterogeneous catalytic hydrogenation of highly substituted pyrrole systems has been shown to produce functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a single step.[9][10]

The causality of this stereochemical outcome is often substrate-directd. The initial reduction of a substituent or one double bond of the pyrrole ring creates a primary stereocenter that then directs the subsequent hydrogenation of the remaining ring from the less sterically hindered face, leading to a highly controlled formation of the saturated core.[9]

Field-Proven Methodologies: A Detailed Protocol

To provide a practical, self-validating system, we outline a general protocol for the catalytic asymmetric [3+2] cycloaddition, a cornerstone of modern hexahydropyrrolizine synthesis.[3][7]

Protocol: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

Objective: To synthesize an enantioenriched pyrrolizidine precursor via a silver-catalyzed reaction between an imino ester and an olefin.

Materials:

  • Silver Acetate (AgOAc)

  • Chiral Ligand (e.g., a chiral phosphine or SEGPHOS derivative)

  • Glycine or Alanine methyl ester hydrochloride

  • Aldehyde (e.g., ethyl glyoxalate)

  • Dipolarophile (e.g., methyl acrylate)

  • Base (e.g., triethylamine, Et₃N)

  • Anhydrous organic solvent (e.g., Toluene, Tetrahydrofuran)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Step-by-Step Procedure:

  • Catalyst Preparation (In Situ):

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve silver acetate (1.0 mol%) and the chiral ligand (1.1 mol%) in anhydrous toluene.

    • Stir the mixture at room temperature for 30-60 minutes. The formation of the chiral silver complex is crucial for inducing asymmetry. The slight excess of ligand ensures full coordination to the metal center.

  • Azomethine Ylide Generation:

    • In a separate flask, suspend the α-amino ester hydrochloride (1.2 equivalents) in toluene.

    • Add the aldehyde (1.0 equivalent) and triethylamine (1.5 equivalents). The triethylamine serves a dual purpose: it deprotonates the amino ester hydrochloride to the free amine and facilitates the condensation with the aldehyde to form the imine, which is the precursor to the azomethine ylide.

    • Stir for 20-30 minutes at room temperature.

  • The Cycloaddition Reaction:

    • To the flask containing the pre-formed chiral silver catalyst, add the dipolarophile (2.0-3.0 equivalents). Using an excess of the dipolarophile drives the reaction towards completion.

    • Slowly add the solution containing the in situ-generated imine to the catalyst mixture over 1-2 hours using a syringe pump. The slow addition maintains a low concentration of the azomethine ylide, which can prevent undesired side reactions and dimerization.

    • Allow the reaction to stir at the desired temperature (e.g., 0 °C to room temperature) for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The purpose of this step is to separate the organic product from inorganic salts and other aqueous-soluble components.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product but is typically a mixture of hexanes and ethyl acetate.

Expected Outcome: This protocol should yield a highly functionalized pyrrolidine cycloadduct with high levels of diastereoselectivity and enantioselectivity (often >90% ee). This product is then poised for a subsequent intramolecular cyclization step to forge the final hexahydropyrrolizine ring system.

Comparative Analysis of Synthetic Routes

To aid in experimental design, the primary synthetic strategies are summarized below.

Synthetic StrategyCore Reaction TypeTypical Starting MaterialsKey AdvantagesLimitations & Considerations
[3+2] Dipolar Cycloaddition Pericyclic Reactionα-Amino esters, Aldehydes, AlkenesHigh convergence; rapid complexity generation; amenable to catalytic asymmetric variants.[3][7]Requires generation of unstable azomethine ylide intermediates; regioselectivity can be an issue with unsymmetrical dipolarophiles.
Chiral Pool Synthesis Intramolecular CyclizationL-Proline, HydroxyprolineExcellent stereocontrol from an inexpensive starting material; well-established chemistry.[11]The inherent chirality is fixed; may require multi-step sequences to elaborate the side chain for cyclization.
Reductive Cyclization Catalytic HydrogenationSubstituted Pyrroles, DienesHigh diastereoselectivity; can create multiple stereocenters in one step; starts from stable aromatic precursors.[9]Requires high-pressure hydrogenation equipment; stereochemical outcome is substrate-dependent.
Ring-Closing Metathesis (RCM) Olefin MetathesisDiene-containing amino acid derivativesPowerful for forming 5- and 6-membered rings; tolerant of many functional groups.[12]Requires specific diene precursors; potential for catalyst poisoning by some functional groups.

Conclusion and Future Horizons

The discovery and synthesis of the hexahydropyrrolizine scaffold represent a compelling narrative of how chemists learn from nature to create molecules with profound biological implications. The evolution from isolating toxic natural products to designing stereochemically pure, safe, and effective therapeutic agents is a testament to the power of modern synthetic chemistry. Methodologies like the asymmetric [3+2] dipolar cycloaddition and elegant uses of the chiral pool have provided the essential tools to unlock the full potential of this privileged scaffold.

Looking ahead, the field will continue to push the boundaries of efficiency and selectivity. The development of novel organocatalytic methods for constructing the pyrrolizidine core offers a promising green alternative to metal-based catalysts. Furthermore, as our understanding of disease biology deepens, these robust synthetic platforms will be indispensable for creating novel, decorated hexahydropyrrolizine derivatives for use in biology-oriented synthesis (BIOS) campaigns, ultimately leading to the next generation of innovative medicines.[7]

References

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An In-Depth Technical Guide to the In Silico Prediction of ADMET Properties for 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Early-Stage Druggability Assessment

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy for mitigating the profound costs and high attrition rates that define pharmaceutical R&D. The journey of a candidate molecule from initial hit to a marketed drug is fraught with challenges, with a significant portion of failures occurring in late-stage development due to unfavorable pharmacokinetic or toxicological profiles.[1][2] The practice of evaluating Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties at the earliest stages of discovery is therefore not merely advantageous but essential.[2]

In silico methodologies have emerged as a cornerstone of this early assessment strategy.[3][4] By leveraging computational models, researchers can predict the ADMET profile of novel chemical entities before they are even synthesized, offering a rapid, cost-effective means to prioritize candidates, guide medicinal chemistry efforts, and identify potential liabilities.[3][5]

This guide provides a comprehensive, technically-grounded framework for conducting an in silico ADMET assessment of the novel compound 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine . We will move beyond a simple checklist of predictions, delving into the causal relationships between physicochemical properties and pharmacokinetic outcomes, providing detailed protocols for leveraging publicly available predictive models, and synthesizing the data into an actionable druglability profile.

Molecular Profile and Foundational Physicochemical Properties

Before any ADMET prediction can be performed, a foundational understanding of the molecule's intrinsic physicochemical properties is required. These parameters are the primary inputs for most QSAR (Quantitative Structure-Activity Relationship) models and are fundamentally linked to the compound's behavior in a biological system.[6][7]

Target Compound: 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine

  • Molecular Formula (Free Base): C₉H₁₈N₂

  • Canonical SMILES: C1CC2(CCCN2C1)CCN

  • Structure: (A 2D rendering of the chemical structure would be presented here in a full whitepaper)

The first step in our workflow is to calculate the key physicochemical descriptors that will govern its ADMET profile. We will utilize a validated computational tool for this purpose.

Experimental Protocol 1.1: Calculation of Physicochemical Descriptors
  • Tool Selection: Select a reliable, widely-used platform for physicochemical property calculation. The SwissADME web server is an excellent choice due to its comprehensive output and robust validation.[8]

  • Input: Navigate to the SwissADME homepage. In the input field, paste the canonical SMILES string for the target compound: C1CC2(CCCN2C1)CCN.

  • Execution: Run the prediction.

  • Data Collation: Extract the relevant physicochemical data from the output and compile it into a structured table.

PropertyPredicted ValueSignificance in ADMET Profiling
Molecular Weight (MW) 154.25 g/mol Influences diffusion and overall size constraints for absorption and distribution.[9]
LogP (Octanol/Water Partition Coefficient) 1.35 (Consensus)A key measure of lipophilicity. Critically impacts membrane permeability, solubility, and plasma protein binding.[7][9]
Topological Polar Surface Area (TPSA) 29.26 ŲEstimates the surface area of polar atoms. Strongly correlated with membrane penetration and oral bioavailability.[10]
Hydrogen Bond Donors 1The primary amine group. Influences solubility and interactions with biological targets and transporters.
Hydrogen Bond Acceptors 2The two nitrogen atoms. Affects solubility and molecular interactions.
Rotatable Bonds 2A measure of molecular flexibility. Higher counts can negatively impact bioavailability.
Aqueous Solubility (LogS) -2.11 (ESOL Model)Predicts solubility in water. Poor solubility is a major hurdle for oral absorption and formulation.[7]

Expert Insight: The initial profile of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine is promising from a "drug-like" perspective. It adheres to Lipinski's Rule of Five, with a low molecular weight, a balanced LogP, and a very low TPSA.[8] The low TPSA, in particular, suggests a high potential for passive diffusion across biological membranes, including the blood-brain barrier.

The Predictive ADMET Workflow: A Step-by-Step In Silico Assessment

Our core directive is to build a comprehensive ADMET profile using a battery of validated, publicly accessible computational tools. The rationale for using multiple tools is to establish a consensus prediction where possible and to identify areas of uncertainty where different algorithms may yield divergent results. This cross-validation is a critical component of a trustworthy in silico protocol.[11]

ADMET_Workflow cluster_input Step 1: Input cluster_prediction Step 2: In Silico Prediction Engine cluster_output Step 3: Data Synthesis & Interpretation cluster_decision Step 4: Actionable Insights SMILES Molecular Structure (SMILES: C1CC2(CCCN2C1)CCN) SwissADME SwissADME SMILES->SwissADME Input Structure pkCSM pkCSM SMILES->pkCSM Input Structure ProToxII ProTox-II SMILES->ProToxII Input Structure Absorption Absorption SwissADME->Absorption Distribution Distribution SwissADME->Distribution Metabolism Metabolism SwissADME->Metabolism pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism Excretion Excretion pkCSM->Excretion Toxicity Toxicity pkCSM->Toxicity ProToxII->Toxicity Profile Consolidated ADMET Profile Absorption->Profile Distribution->Profile Metabolism->Profile Excretion->Profile Toxicity->Profile Decision Prioritize In Vitro Assays Guide Medicinal Chemistry Profile->Decision

Caption: High-level workflow for in silico ADMET prediction.

Absorption

Absorption determines how a drug enters the bloodstream. For oral drugs, this involves traversing the intestinal wall. Key predictors include intestinal absorption, Caco-2 cell permeability (an in vitro model for the gut wall), and interaction with efflux transporters like P-glycoprotein (P-gp).[9]

  • Tool Selection: Utilize both SwissADME and pkCSM for a comparative analysis.

  • Input: Submit the SMILES string C1CC2(CCCN2C1)CCN to each server.

  • Execution & Data Extraction:

    • From SwissADME , record the "Gastrointestinal absorption" and "P-gp substrate" predictions.

    • From pkCSM , record the "Intestinal Absorption (human)" percentage and the "Caco2 Permeability" (logPapp in 10⁻⁶ cm/s).

  • Data Synthesis: Compile the results.

ParameterSwissADME PredictionpkCSM PredictionInterpretation
Human Intestinal Absorption (HIA) High95.5%Strong consensus suggests excellent absorption from the gut.
Caco-2 Permeability N/A0.69 (logPapp)A predicted logPapp > 0.9 is considered high permeability. The value of 0.69 is moderate but still indicative of good membrane passage.
P-gp Substrate NoNoConsensus prediction indicates the compound is not an efflux substrate of P-gp, which is highly favorable as P-gp can pump drugs out of cells, reducing bioavailability.

Causality Insight: The high predicted HIA is mechanistically supported by the molecule's physicochemical profile: low molecular weight, low TPSA, and balanced lipophilicity (LogP ~1.35). These factors favor passive transcellular diffusion, the primary route for many small-molecule drugs.

Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption.[12] Key parameters are the volume of distribution (VDss), plasma protein binding (PPB), and penetration of the Blood-Brain Barrier (BBB).[9]

  • Tool Selection: pkCSM provides quantitative predictions for VDss and BBB permeability. SwissADME offers a qualitative BBB prediction.

  • Input & Execution: Use the SMILES string on both platforms.

  • Data Extraction:

    • From pkCSM , record "VDss (log L/kg)", "Fraction Unbound (human)", and "BBB Permeability (logBB)".

    • From SwissADME , record the qualitative "Blood-Brain Barrier permeation" prediction.

  • Data Synthesis: Compile the results.

ParameterSwissADME PredictionpkCSM PredictionInterpretation
Blood-Brain Barrier (BBB) Permeation Yes0.126 (logBB)Strong consensus. A logBB > 0 is predicted to cross the BBB, while < -1 is predicted not to. The positive value suggests significant CNS exposure.
Volume of Distribution (VDss) N/A0.59 (log L/kg)A VDss > 0.45 L/kg (~logVDss > -0.35) indicates that the drug distributes well into tissues. The predicted value is high, consistent with a lipophilic amine structure.
Fraction Unbound (Fu) N/A0.356This predicts that approximately 36% of the drug will be free in plasma. The remaining ~64% is bound to plasma proteins. This level of binding is generally acceptable.

Expert Insight: The strong prediction of BBB penetration is a critical finding. This is directly linked to the low TPSA (29.26 Ų) and low hydrogen bond donor count, both of which are hallmarks of CNS-penetrant molecules. If this compound is intended for a central nervous system target, this is a highly favorable property. If it is intended for a peripheral target, this could be a liability, leading to potential CNS side effects.

Properties_ADMET_Link MW Low MW HIA High Intestinal Absorption MW->HIA LogP Balanced LogP LogP->HIA Metabolism CYP Metabolism Liability LogP->Metabolism TPSA Low TPSA TPSA->HIA BBB High BBB Penetration TPSA->BBB HBD Low HBD HBD->BBB

Caption: Relationship between physicochemical properties and ADMET outcomes.

Metabolism

Metabolism is the biotransformation of a drug, primarily by Cytochrome P450 (CYP) enzymes in the liver.[12] Predicting interactions with major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is crucial to foresee potential drug-drug interactions and understand the compound's metabolic stability.

  • Tool Selection: SwissADME and pkCSM both offer predictions for CYP inhibition.

  • Input & Execution: Use the SMILES string on both platforms.

  • Data Extraction: Record the substrate and inhibitor status for the five major CYP isoforms.

  • Data Synthesis: Compile and compare the results.

ParameterSwissADME PredictionpkCSM PredictionInterpretation
CYP1A2 Inhibitor NoNoConsensus: Unlikely to inhibit CYP1A2.
CYP2C9 Inhibitor NoNoConsensus: Unlikely to inhibit CYP2C9.
CYP2C19 Inhibitor YesYesPotential Liability: Strong consensus suggests inhibition of CYP2C19, an enzyme responsible for metabolizing several clinically important drugs (e.g., clopidogrel, omeprazole).
CYP2D6 Inhibitor YesYesPotential Liability: Strong consensus suggests inhibition of CYP2D6. This is a very common finding for amine-containing structures and a major source of drug-drug interactions.
CYP3A4 Inhibitor NoYesUncertainty: The models disagree. SwissADME predicts no inhibition, while pkCSM predicts inhibition. This discrepancy flags CYP3A4 as an enzyme requiring priority for in vitro experimental testing.

Causality Insight: The predicted inhibition of CYP2D6 is mechanistically plausible. The basic nitrogen atom in the molecule can form a strong ionic interaction with a key aspartate residue (Asp301) in the active site of the CYP2D6 enzyme, a common mechanism for inhibition by nitrogen-containing compounds. This highlights a significant potential for drug-drug interactions that must be investigated experimentally.

Excretion

Excretion involves the removal of the drug and its metabolites from the body, primarily via the kidneys. Key parameters include total clearance and renal substrate potential.[9]

  • Tool Selection: pkCSM is one of the few free tools that provides quantitative clearance predictions.

  • Input & Execution: Use the SMILES string on the pkCSM server.

  • Data Extraction: Record the "Total Clearance" (log ml/min/kg) and "Renal OCT2 Substrate" predictions.

  • Data Synthesis: Analyze the results.

ParameterpkCSM PredictionInterpretation
Total Clearance 0.61 (log ml/min/kg)This corresponds to a clearance of ~4.1 ml/min/kg. This is a moderate clearance value, suggesting the compound would not be eliminated from the body extremely rapidly, allowing for a reasonable dosing interval.
Renal OCT2 Substrate YesThe model predicts the compound is a substrate for the Organic Cation Transporter 2 (OCT2). This is a plausible finding for a cationic molecule and indicates that active renal secretion could be a significant route of elimination.
Toxicity

Early toxicity prediction is critical for de-risking a compound. Key endpoints include AMES mutagenicity (cancer risk), hERG inhibition (cardiac arrhythmia risk), and hepatotoxicity (liver damage).[1]

  • Tool Selection: Use pkCSM for hERG inhibition and AMES toxicity. Use ProTox-II for a broader range of toxicity endpoints, including hepatotoxicity and oral toxicity class.

  • Input & Execution: Submit the SMILES string to both servers.

  • Data Extraction:

    • From pkCSM , record "AMES Toxicity" and "hERG I / hERG II Inhibitor".

    • From ProTox-II , record "Hepatotoxicity", "Mutagenicity", and the predicted "LD50" and "Toxicity Class".

  • Data Synthesis: Consolidate the toxicity predictions.

ParameterpkCSM PredictionProTox-II PredictionInterpretation
AMES Mutagenicity NoInactiveStrong consensus suggests the compound is not mutagenic, a very favorable safety finding.
hERG Inhibition No (hERG I & II)N/AFavorable prediction of no cardiotoxicity via hERG channel blockade. This should be confirmed experimentally as hERG prediction can be challenging.
Hepatotoxicity N/AInactiveFavorable prediction of low risk for liver toxicity.
Acute Oral Toxicity N/ALD50: 1600 mg/kg (Class 4)Predicted to be "Harmful if swallowed" (Class 4). This is a relatively safe toxicity class for a potential drug candidate.

Synthesis and Strategic Interpretation

The final and most critical step is to synthesize the disparate data points into a coherent, actionable profile that can guide future research.

Consolidated In Silico ADMET Profile: 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine
ADMET CategoryKey FindingImplicationConfidence
Absorption Excellent predicted intestinal absorption; not a P-gp substrate.High potential for good oral bioavailability.High
Distribution High predicted volume of distribution and strong BBB penetration.Compound distributes well to tissues and the CNS. A key feature or liability depending on the target.High
Metabolism Significant liability: Strong consensus prediction for inhibition of CYP2C19 and CYP2D6.High risk of clinically significant drug-drug interactions.High
Excretion Moderate total clearance; likely a substrate for renal transporter OCT2.Suggests a reasonable half-life and a mix of metabolic and renal clearance pathways.Medium
Toxicity Favorable profile: Predicted non-mutagenic, non-hepatotoxic, non-cardiotoxic (hERG).Low predicted intrinsic toxicity.Medium

Overall Assessment and Recommendations:

The in silico profile of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine presents a classic "double-edged sword" often seen in drug discovery.

  • Strengths: The molecule exhibits an excellent profile for absorption and distribution. Its "drug-like" physicochemical properties suggest it will be readily absorbed and can penetrate tissues, including the brain, effectively. The predicted lack of major toxicity flags (mutagenicity, hERG) is also a significant asset.

  • Weaknesses: The primary, and most significant, liability is the predicted inhibition of key metabolic enzymes, particularly CYP2D6 and CYP2C19. This is a major hurdle for development, as the potential for drug-drug interactions is high. The conflicting prediction for CYP3A4 inhibition underscores the need for immediate experimental clarification.

Path Forward and Self-Validating System:

The in silico data provides a clear roadmap for the next experimental steps. This protocol is self-validating because its primary output is a set of testable hypotheses.

  • Priority 1 - In Vitro Metabolism: Immediately conduct in vitro CYP inhibition assays for all five major isoforms (1A2, 2C9, 2C19, 2D6, 3A4). This will confirm or refute the most significant predicted liability. The conflicting CYP3A4 result should be a particular focus.

  • Priority 2 - In Vitro Permeability: If oral administration is planned, a Caco-2 permeability assay should be performed to experimentally confirm the high predicted absorption.

  • Priority 3 - In Vitro Safety: An in vitro hERG patch-clamp assay is the gold standard for assessing cardiotoxicity risk and should be conducted to confirm the favorable in silico prediction.

  • Strategic Chemistry: If the CYP inhibition is confirmed experimentally, medicinal chemistry efforts should be directed at structural modifications to mitigate this liability. This could involve sterically shielding the basic nitrogen or altering the overall electronic properties of the molecule while attempting to retain the favorable absorption and distribution characteristics.

This structured approach, moving from broad computational prediction to focused experimental validation, embodies an efficient and scientifically rigorous strategy for advancing a novel chemical entity in a drug discovery program.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The pyrrolizidine alkaloid core is a recurring motif in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and nootropic properties.[1][2] The title compound, 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride, represents a valuable building block in medicinal chemistry and drug discovery due to its rigid bicyclic scaffold and the presence of a primary amine for further functionalization.[] This document provides a detailed, step-by-step protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The synthetic strategy presented herein involves a two-step sequence commencing with the catalytic hydrogenation of a nitrile precursor, 7a-(cyanomethyl)hexahydro-1H-pyrrolizine, to the corresponding primary amine. This is followed by the conversion of the amine to its dihydrochloride salt to enhance its stability and aqueous solubility. This guide emphasizes the causality behind experimental choices and provides a framework for the successful execution of this synthesis.

Synthetic Scheme Overview

The overall synthetic transformation is depicted below. The synthesis begins with the catalytic reduction of the nitrile group in 7a-(cyanomethyl)hexahydro-1H-pyrrolizine to a primary amine, followed by salt formation with hydrochloric acid.

Synthetic Scheme 7a-(cyanomethyl)hexahydro-1H-pyrrolizine 7a-(cyanomethyl)hexahydro-1H-pyrrolizine 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine 7a-(cyanomethyl)hexahydro-1H-pyrrolizine->2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine PtO2, H2 Acetic Acid, HCl Target_Compound 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine->Target_Compound 2 eq. HCl Ether

Caption: Overall synthetic route for this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
7a-(cyanomethyl)hexahydro-1H-pyrrolizine≥95%Commercially available or synthesizedStarting material
Platinum(IV) oxide (PtO₂)Catalyst gradee.g., Sigma-AldrichAdam's catalyst
Hydrogen gas (H₂)High purityIn-house supply or cylinder
Glacial Acetic AcidACS gradee.g., Fisher ScientificSolvent for hydrogenation
Hydrogen Chloride (gas or solution in diethyl ether)Anhydrouse.g., Sigma-AldrichFor salt formation
Diethyl etherAnhydrouse.g., Sigma-AldrichSolvent for precipitation
ChloroformACS gradee.g., VWRFor extraction
Sodium sulfate (Na₂SO₄)Anhydrouse.g., Sigma-AldrichDrying agent
0.5 N Sodium Hydroxide (NaOH)For workup
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer with heating plate

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • pH meter or pH paper

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

  • Infrared (IR) spectrometer

Experimental Protocols

Part 1: Synthesis of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine

This procedure is adapted from a known method for the reduction of a similar nitrile precursor.[4] The catalytic hydrogenation of nitriles is a widely used and efficient method for the synthesis of primary amines.[5][6] Platinum oxide is a common and effective catalyst for this transformation.[6]

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Isolation Start Dissolve 7a-(cyanomethyl)hexahydro-1H-pyrrolizine in acetic acid Add_HCl Introduce hydrogen chloride gas Start->Add_HCl Add_Catalyst Add Platinum Oxide (PtO2) Add_HCl->Add_Catalyst Hydrogenate Stir under H2 atmosphere (24 hours at 20°C) Add_Catalyst->Hydrogenate Filter Filter to remove catalyst Hydrogenate->Filter Concentrate Concentrate the filtrate Filter->Concentrate Basify Add 0.5N NaOH Concentrate->Basify Extract Extract with chloroform Basify->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Evaporate Concentrate in vacuo Dry->Evaporate Purify Vacuum distillation Evaporate->Purify

Caption: Workflow for the catalytic hydrogenation of 7a-(cyanomethyl)hexahydro-1H-pyrrolizine.

Step-by-Step Procedure:

  • To a solution of 8.5 mL of glacial acetic acid, introduce approximately 400 mg (11.0 mmol) of hydrogen chloride gas.

  • Add 300 mg (2.20 mmol) of 7a-(cyanomethyl)hexahydro-1H-pyrrolizine to the acidic solution.

  • Carefully add 30 mg of platinum oxide (PtO₂) to the reaction mixture.

  • Seal the reaction vessel and place it under a hydrogen gas atmosphere (a balloon or a Parr hydrogenator can be used).

  • Stir the mixture vigorously for 24 hours at room temperature (20°C).

  • Upon completion of the reaction (monitored by TLC or LC-MS), carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • To the residue, add 10 mL of 0.5 N NaOH solution to basify the mixture (pH > 10).

  • Extract the aqueous layer with chloroform (3 x 15 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine as a colorless oil. A yield of approximately 61% can be expected.[4]

Rationale for Key Steps:

  • Acidic Medium: The presence of hydrogen chloride in acetic acid helps to keep the amine product protonated, which can prevent side reactions such as the formation of secondary and tertiary amines.[5]

  • Catalyst: Platinum oxide is a robust and highly active catalyst for the reduction of nitriles to primary amines.[6]

  • Workup: The basic workup is essential to deprotonate the amine salt and allow for its extraction into an organic solvent.

Part 2: Synthesis of this compound

The final step involves the formation of the dihydrochloride salt, which is a common practice to convert a basic amine into a stable, crystalline solid that is easier to handle and store.

Step-by-Step Procedure:

  • Dissolve the purified 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add 2.2 equivalents of a saturated solution of hydrogen chloride in diethyl ether.

  • A white precipitate should form immediately.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield this compound as a white crystalline solid.

Characterization

The structure and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H NMR: The spectrum should show characteristic peaks for the hexahydropyrrolizine core and the ethylamine side chain. The integration of the peaks should be consistent with the number of protons in the structure.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals corresponding to the molecular structure.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base of the target compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching of the ammonium salt and C-H stretching.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Hydrogen gas is highly flammable. Ensure there are no sources of ignition in the vicinity of the hydrogenation apparatus.

  • Handle corrosive reagents such as hydrochloric acid and acetic acid with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

References

  • Vertex AI Search Grounding API. (n.d.). ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol.
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  • ResearchGate. (2025). Synthesis and antitumor evaluation of some novel pyrrolizine derivatives.
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  • Aakash Institute. (n.d.). Definition of Reduction, Reducting Agents, Amines, Classification of Amines, Nomenclature of Amines, Preparation of Amines from the Reduction of Nitriles, Azides and Oximes, Practice Problems and FAQs: in Chemistry.
  • Organic Letters. (n.d.). Flexible Strategy for the Synthesis of Pyrrolizidine Alkaloids.
  • NIH. (n.d.). Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • Wikipedia. (n.d.). Nitrile reduction.
  • MDPI. (n.d.). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants.
  • ResearchGate. (2025). Synthesis of pyrrolizidine derivatives (microreview).
  • PrepChem.com. (n.d.). Synthesis of 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine.

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Application Notes & Protocols: 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine as a Versatile Precursor for Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrrolizidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged scaffolds."[1] The five-membered pyrrolidine ring and its fused bicyclic derivatives, such as the pyrrolizidine core, are prominent examples of such scaffolds.[2] These structures are widely utilized by medicinal chemists to develop treatments for human diseases.[3] The appeal of the saturated pyrrolizidine system lies in its rigid, three-dimensional structure, which allows for a precise spatial arrangement of functional groups, efficiently exploring pharmacophore space and enhancing molecular complexity.[2][3]

Natural products containing the pyrrolizidine alkaloid (PA) core have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5] While the natural PAs themselves are often associated with hepatotoxicity, which limits their direct therapeutic use, their underlying scaffold is a valuable starting point for the synthesis of novel, safer drug candidates.[4][6] By modifying the core and avoiding the structural motifs responsible for toxicity (such as the 1,2-double bond), chemists can harness the scaffold's favorable geometry to design potent and selective modulators of various biological targets.[6]

This guide focuses on 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine , a specific, yet underexplored, precursor that offers a unique combination of features for drug discovery:

  • A saturated, conformationally restricted bicyclic core that reduces conformational flexibility, often leading to higher binding affinity and selectivity for a target protein.

  • A quaternary bridgehead carbon that provides a defined three-dimensional architecture.

  • A flexible aminoethyl side chain terminating in a reactive primary amine, which serves as a versatile chemical handle for diversification and library synthesis.[7]

This document provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and potential therapeutic applications for novel drug candidates derived from this promising precursor.

Part 1: Synthesis of the Precursor Scaffold

The targeted precursor, 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanamine, is not a widely cataloged reagent.[8][9] Therefore, a reliable synthetic route to the core structure is the first critical step. The construction of the hexahydro-1H-pyrrolizine nucleus can be approached through several established organic chemistry reactions, most notably via [3+2] cycloaddition reactions.[10][11] A plausible and adaptable route involves the reaction of proline derivatives with suitable dipolarophiles to generate the bicyclic core, followed by functional group manipulation to install the aminoethyl side chain.

A generalized synthetic approach could involve the reduction of a corresponding nitrile or nitro derivative. For instance, the catalytic hydrogenation of a precursor like 1-ethyl-2-nitromethylenepyrrolidine has been shown to effectively produce the corresponding aminomethylpyrrolidine, a reaction pathway that could be adapted for this system.[12]

Part 2: Library Generation: Key Derivatization Protocols

The primary amine of 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanamine is the key to unlocking a diverse chemical library. The following protocols detail fundamental transformations that introduce a wide range of chemical functionalities, allowing for the systematic exploration of structure-activity relationships (SAR).

Protocol 2.1: Amide Bond Formation via Carbodiimide Coupling

Rationale: Amide bonds are ubiquitous in pharmaceuticals, providing robust linkers and crucial hydrogen bond donor/acceptor capabilities that mediate interactions with biological targets. This protocol allows for the coupling of the primary amine with a diverse library of carboxylic acids.

Materials:

  • 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride

  • Carboxylic acid of choice (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the selected carboxylic acid (1.1 eq).

  • Dissolve the solids in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M.

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise. The reaction should be stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.

  • Self-Validation/Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-16 hours).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2.2: Reductive Amination

Rationale: Reductive amination is a powerful method for forming C-N bonds, allowing the introduction of various alkyl or aryl groups by reacting the primary amine with aldehydes or ketones. This is a key strategy for exploring hydrophobic pockets in a binding site.

Materials:

  • 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine

  • Aldehyde or ketone of choice (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Dissolve 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE (0.1 M).

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to facilitate imine/enamine formation. Stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. The reaction is often mildly exothermic.

  • Self-Validation/Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS for the disappearance of the starting materials and imine intermediate (typically 2-12 hours).

  • Once complete, carefully quench the reaction by the slow addition of saturated aq. NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the secondary amine product via flash column chromatography (silica gel or C18, depending on polarity).

Protocol 2.3: Sulfonamide Synthesis

Rationale: The sulfonamide group is a well-established bioisostere for the amide bond.[13] It is metabolically stable and can act as a hydrogen bond acceptor. Introducing sulfonamides can significantly alter the physicochemical properties and biological activity of the parent molecule.

Materials:

  • 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine

  • Sulfonyl chloride of choice (1.1 eq)

  • Pyridine or Triethylamine (TEA, 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanamine (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask.

  • Add pyridine or TEA (2.0 eq) and cool the mixture to 0 °C.

  • In a separate flask, dissolve the sulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours.

  • Self-Validation/Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash with 1M aq. HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the sulfonamide product by flash column chromatography or recrystallization.

Visualization of Derivatization Strategies

The following diagrams illustrate the core derivatization workflows.

G cluster_start Precursor cluster_reactions Derivatization Reactions cluster_products Product Classes Start 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine Amide Amide Coupling (R-COOH, EDC, HOBt) Start->Amide Reductive Reductive Amination (R-CHO, NaBH(OAc)₃) Start->Reductive Sulfon Sulfonylation (R-SO₂Cl, Pyridine) Start->Sulfon Amide_P Amide Library Amide->Amide_P Reductive_P Secondary Amine Library Reductive->Reductive_P Sulfon_P Sulfonamide Library Sulfon->Sulfon_P G A Precursor Synthesis & Characterization B Parallel Synthesis of Focused Library (Amides, Amines, etc.) A->B C High-Throughput Screening (HTS) - Biochemical or Cell-based Assays B->C D Hit Confirmation & Dose-Response C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Optimization (ADME/Tox Profiling) E->F G Preclinical Candidate F->G

Caption: General workflow for drug discovery using the precursor.

Data Summary Table

This table summarizes the key transformations and their strategic value in drug discovery.

Derivatization MethodReagentsResulting Functional GroupKey Advantages in Drug Discovery
Amide Coupling R-COOH, EDC, HOBtAmide (-NH-C=O)Introduces H-bond donors/acceptors, metabolically robust, mimics peptide bonds.
Reductive Amination R-CHO/R₂C=O, NaBH(OAc)₃Secondary/Tertiary AmineIncreases basicity, allows exploration of hydrophobic pockets, modulates pKa.
Sulfonylation R-SO₂Cl, BaseSulfonamide (-NH-SO₂-)Acts as a stable amide bioisostere,[13] can improve metabolic stability and cell permeability.
Urea Formation R-NCOUrea (-NH-C(=O)-NH-)Potent H-bond donor/acceptor, often found in kinase inhibitors.

Conclusion

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine represents a highly valuable, albeit underutilized, building block for modern drug discovery. Its rigid bicyclic core provides a fixed three-dimensional geometry, while the primary amine handle offers a gateway to immense chemical diversity. The protocols and strategies outlined in this guide provide a robust framework for researchers to synthesize novel compound libraries based on this privileged scaffold. By systematically exploring the chemical space around the pyrrolizidine core, there is significant potential to uncover new drug candidates with improved potency, selectivity, and pharmacokinetic properties for a range of challenging diseases.

References

  • Ma, Y., et al. (2021). Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. National Institutes of Health. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]

  • Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. National Institutes of Health. [Link]

  • Kowalska, K., et al. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. National Institutes of Health. [Link]

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  • Al-Ostoot, F. H., et al. (2022). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. ScienceDirect. [Link]

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  • Ghose, A., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Publications. [Link]

  • Yavari, I., et al. (2017). A synthesis of functionalized dihydro-1H-pyrrolizines and spiropyrrolizines via [2+3] cycloaddition reactions. ResearchGate. [Link]

  • Para-Reda, W. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. LinkedIn. [Link]

  • Yavari, I., et al. (2017). A synthesis of functionalized dihydro-1Η-pyrrolizines and spiropyrrolizines via [2 + 3] cycloaddition reactions. PubMed. [Link]

  • Jianu, C., et al. (2023). Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future. MDPI. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2022). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. ResearchGate. [Link]

  • Reddy, S. M., et al. (2018). Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines. ACS Publications. [Link]

  • Tarasov, A. V., et al. (n.d.). Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.
  • Halim, A., & Hussein, U. T. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. [Link]

  • Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Al-Ostoot, F. H., et al. (2022). Pyrrolizines: Promising scaffolds for anticancer drugs. ResearchGate. [Link]

  • Ghose, A., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. [Link]

  • Popa, D., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]

  • Shepard, J. R. E., & Li, L. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]

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  • ResearchGate. (n.d.). Synthesis of Hexahydropyrrolizine 42. ResearchGate. [Link]

  • PubChem. (n.d.). Hexahydro-1H-pyrrolizine-1-carboxylic acid. PubChem. [Link]

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Application Note and Protocol for the Derivatization of the Primary Amine of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine is a bicyclic primary amine whose structural motif is of interest in medicinal chemistry and drug development.[] Accurate quantification and characterization of such compounds are crucial for pharmacokinetic, metabolism, and toxicology studies. However, the inherent properties of primary amines, such as high polarity and lack of a strong chromophore, often lead to poor chromatographic performance and low detection sensitivity in common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[2]

To overcome these analytical challenges, derivatization of the primary amine group is a widely employed strategy.[3] This process involves a chemical modification to convert the polar amine into a less polar and more easily detectable derivative.[4] This application note provides a detailed protocol for the derivatization of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine using 9-fluorenylmethyl chloroformate (FMOC-Cl), a well-established reagent for the fluorescent labeling of primary and secondary amines.[5] The resulting derivative exhibits enhanced hydrophobicity, leading to improved chromatographic retention and peak shape, and possesses a highly fluorescent fluorenylmethoxycarbonyl (Fmoc) group, enabling sensitive detection by fluorescence or UV detectors.[6]

Scientific Rationale: The Chemistry of FMOC Derivatization

The derivatization of a primary amine with FMOC-Cl is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This is followed by the departure of the chloride leaving group, resulting in the formation of a stable carbamate linkage between the amine and the Fmoc group.

The reaction is typically carried out under basic conditions. The base serves two primary purposes: it deprotonates the primary amine to increase its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[7]

Below is a diagram illustrating the general reaction mechanism:

G cluster_reactants Reactants cluster_products Products Amine R-NH₂ (2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine) Carbamate R-NH-CO-O-FMOC (Derivatized Product) Amine->Carbamate Nucleophilic Attack FMOC_Cl FMOC-Cl (9-fluorenylmethyl chloroformate) FMOC_Cl->Carbamate Acyl Substitution HCl HCl FMOC_Cl->HCl Leaving Group Departure

Caption: Reaction mechanism of primary amine derivatization with FMOC-Cl.

Experimental Protocol

This protocol provides a step-by-step guide for the derivatization of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine with FMOC-Cl.

Materials and Reagents
ReagentGradeSupplier
2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine≥95%Various
9-fluorenylmethyl chloroformate (FMOC-Cl)≥98%Sigma-Aldrich
Acetonitrile (ACN)HPLC GradeFisher Scientific
Borate Buffer (0.1 M, pH 9.0)Analytical GradePrepare in-house
Hydrochloric Acid (HCl)Analytical GradeSigma-Aldrich
Deionized Water18.2 MΩ·cmMillipore Milli-Q
PentaneReagent GradeSigma-Aldrich
Equipment
  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • pH meter

  • HPLC system with a fluorescence or UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Workflow Overview

G A Prepare Amine Solution C Mix Amine and Buffer A->C B Prepare FMOC-Cl Solution D Add FMOC-Cl Solution B->D C->D E Vortex and Incubate D->E F Quench Reaction (Optional) E->F G Extract with Pentane E->G If no quenching F->G H Analyze by HPLC G->H

Caption: Experimental workflow for FMOC derivatization.

Step-by-Step Procedure
  • Preparation of Solutions:

    • Amine Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine and dissolve it in 10 mL of acetonitrile.

    • FMOC-Cl Solution (5 mg/mL): Accurately weigh 25 mg of FMOC-Cl and dissolve it in 5 mL of acetonitrile. This solution should be prepared fresh daily.

    • Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of deionized water. Adjust the pH to 9.0 with a sodium hydroxide solution.

  • Derivatization Reaction:

    • In a 1.5 mL microcentrifuge tube, add 100 µL of the amine stock solution.

    • Add 400 µL of the 0.1 M borate buffer (pH 9.0).

    • Vortex the mixture for 10 seconds.

    • Add 500 µL of the FMOC-Cl solution.

    • Immediately vortex the mixture vigorously for 2 minutes at room temperature.

    • Allow the reaction to proceed for 30 minutes at room temperature.

  • Extraction of Excess Reagent:

    • Add 1 mL of pentane to the reaction mixture.

    • Vortex for 1 minute to extract the unreacted FMOC-Cl and its hydrolysis product (FMOC-OH).

    • Centrifuge the mixture at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully remove and discard the upper organic (pentane) layer. Repeat the extraction step one more time for complete removal of excess reagent.

  • Sample Analysis:

    • The lower aqueous layer containing the derivatized analyte is now ready for HPLC analysis.

    • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

HPLC Conditions
ParameterCondition
ColumnC18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase ADeionized Water
Mobile Phase BAcetonitrile
Gradient50-90% B over 15 minutes, hold at 90% B for 5 minutes, re-equilibrate at 50% B for 5 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionFluorescence: Ex: 265 nm, Em: 315 nm; or UV: 265 nm

Expected Results and Characterization

The successful derivatization of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine will result in a product with a significantly longer retention time on a reversed-phase HPLC column compared to the underivatized amine. The derivatized product should exhibit strong fluorescence at the specified wavelengths.

For structural confirmation, the derivatized product can be analyzed by mass spectrometry (MS). The expected mass of the derivatized product can be calculated as follows:

  • Mass of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine (C₉H₁₈N₂): Approximately 154.26 g/mol

  • Mass of Fmoc group (C₁₅H₁₁O₂): Approximately 223.25 g/mol

  • Expected Mass of Derivatized Product (C₂₄H₂₉N₂O₂): Approximately 377.51 g/mol

The presence of a molecular ion corresponding to this mass in the mass spectrum would confirm the successful derivatization.

Troubleshooting

  • Low Derivatization Yield:

    • Ensure the pH of the borate buffer is correct. The reaction is pH-dependent.[7]

    • Prepare the FMOC-Cl solution fresh, as it can hydrolyze over time.

    • Ensure vigorous mixing during the reaction to facilitate the interaction between the aqueous and organic phases.

  • Interfering Peaks in the Chromatogram:

    • Incomplete extraction of excess FMOC-Cl and its byproducts can lead to interfering peaks. Ensure thorough mixing during the pentane extraction and complete removal of the organic layer.

    • Use high-purity solvents and reagents to avoid contamination.

Conclusion

This application note provides a robust and reliable protocol for the derivatization of the primary amine of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine using FMOC-Cl. This method significantly enhances the detectability of the analyte, making it suitable for sensitive quantification in various research and development applications. The protocol is designed to be self-validating through chromatographic and mass spectrometric analysis of the final product.

References

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(16), 8148–8180.
  • ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). Retrieved from [Link]

  • Jena Bioscience. (n.d.). Fluorescent Amine Protein Labeling. Retrieved from [Link]

  • Google Patents. (n.d.). US5631374A - Reagents for detection of primary amines.
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  • National Center for Biotechnology Information. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]

  • Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Retrieved from [Link]

  • ResearchGate. (2015). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, July 1). Fluorescent labeling and modification of proteins. Retrieved from [Link]

  • ResearchGate. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Retrieved from [Link]

  • ACS Publications. (1985). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Retrieved from [Link]

  • PubChem. (n.d.). ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol. Retrieved from [Link]

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Application Notes and Protocols: A Senior Application Scientist's Guide to 2D-NMR for the Structural Elucidation of Hexahydropyrrolizine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Hexahydropyrrolizine derivatives, a class of saturated bicyclic alkaloids, are prevalent in numerous plant species, particularly within the Boraginaceae and Asteraceae families.[1][2] Their diverse biological activities have made them attractive targets in drug discovery and natural product synthesis. However, the compact and often stereochemically complex nature of the hexahydropyrrolizine scaffold presents a significant challenge for unambiguous structure elucidation. The overlapping signals in one-dimensional Nuclear Magnetic Resonance (¹H NMR) spectra often preclude a complete assignment of the proton and carbon skeletons.[3] Two-dimensional NMR (2D-NMR) spectroscopy emerges as an indispensable tool, providing the necessary resolution and correlation information to comprehensively define the constitution and stereochemistry of these molecules.[4][5][6] This guide provides an in-depth technical overview and practical protocols for the application of 2D-NMR in the structural characterization of novel hexahydropyrrolizine derivatives, aimed at researchers in natural product chemistry, medicinal chemistry, and drug development.

The Hexahydropyrrolizine Scaffold: Structural Challenges

The core of a hexahydropyrrolizine consists of two fused five-membered rings sharing a nitrogen atom. This bicyclic system can exist in various stereoisomeric forms, and the substituents on the rings further increase the structural complexity. Key challenges in the structure elucidation include:

  • Signal Overlap: The aliphatic nature of the scaffold leads to significant overlap in the ¹H NMR spectrum, typically in the 1.0-4.0 ppm range.

  • Diastereotopicity: Many methylene protons within the rigid ring system are diastereotopic, resulting in complex splitting patterns.

  • Stereochemistry: Determining the relative stereochemistry of substituents and the ring fusion is crucial for defining the molecule's three-dimensional structure and, consequently, its biological activity.

Part 1: The 2D-NMR Toolkit for Hexahydropyrrolizine Analysis

A suite of 2D-NMR experiments is required for the complete structural assignment of hexahydropyrrolizine derivatives. Each experiment provides a unique piece of the structural puzzle.

COSY (Correlation Spectroscopy): Mapping the ¹H-¹H Connectivity

The COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This allows for the tracing of spin systems within the molecule. For a hexahydropyrrolizine derivative, COSY is instrumental in connecting the protons on the same five-membered ring and identifying the connectivity between adjacent methylene and methine groups.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Directly Attached Carbons

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). This is a powerful tool for assigning carbon resonances and confirming the proton assignments made from the COSY spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Carbon Skeleton

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is crucial for connecting the spin systems identified by COSY and for identifying quaternary carbons that do not have attached protons. In the context of hexahydropyrrolizine derivatives, HMBC is essential for linking the two five-membered rings across the bridgehead nitrogen and for placing substituents on the carbon framework.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Probing Through-Space Proximity

NOESY and ROESY experiments detect correlations between protons that are close in space, irrespective of their through-bond connectivity. These experiments are paramount for determining the relative stereochemistry of the molecule. For hexahydropyrrolizine derivatives, NOESY/ROESY can establish the cis or trans relationship of substituents and the stereochemistry of the ring fusion.

Part 2: Experimental Protocols

The following protocols are designed to be a starting point and may require optimization based on the specific compound, available sample amount, and spectrometer capabilities.

Sample Preparation: The Foundation of High-Quality Data

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Analyte Purity: The hexahydropyrrolizine derivative should be of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many alkaloids. Methanol-d₄ (CD₃OD) or deuterium oxide (D₂O) may be used for more polar derivatives.

  • Concentration: For a standard 5 mm NMR tube, aim for a concentration of 5-20 mg of the compound in 0.5-0.6 mL of solvent. For sample-limited situations, micro-NMR tubes can be used.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2D-NMR Data Acquisition Parameters

The following table provides typical acquisition parameters for a 500 MHz NMR spectrometer.

Experiment Parameter Typical Value Rationale
COSY Spectral Width (¹H)10-12 ppmTo encompass all proton signals.
Number of Scans (NS)2-8Depends on sample concentration.
Number of Increments256-512Balances resolution in the indirect dimension with experiment time.
HSQC Spectral Width (¹H)10-12 ppm
Spectral Width (¹³C)100-160 ppmTo cover the expected range of aliphatic and heteroatom-substituted carbons.
Number of Scans (NS)4-16HSQC is a sensitive experiment.
Number of Increments128-256
HMBC Spectral Width (¹H)10-12 ppm
Spectral Width (¹³C)180-200 ppmTo include quaternary carbons and carbonyls if present.
Long-range coupling constant8 HzA good starting point for observing ²JCH and ³JCH correlations.
Number of Scans (NS)8-32HMBC is less sensitive than HSQC.
Number of Increments256-512
NOESY Spectral Width (¹H)10-12 ppm
Mixing Time500-800 msThe optimal mixing time depends on the molecular size and should be optimized.
Number of Scans (NS)16-64NOESY can be insensitive for small molecules.
Number of Increments256-512
Data Processing with MestReNova

MestReNova is a powerful software for processing and analyzing NMR data. The following is a general workflow for processing 2D-NMR spectra.[7][8][9]

  • Open Data: Open the raw FID data for your 2D experiment. MestReNova will typically apply default processing parameters.

  • Apodization: Apply a window function (e.g., sine-bell or squared sine-bell) to both dimensions to improve the signal-to-noise ratio and resolution.

  • Zero-Filling: Zero-fill the data in both dimensions to at least double the original number of data points to enhance digital resolution.

  • Fourier Transform: Perform a Fourier transform in both dimensions.

  • Phase Correction: For phase-sensitive experiments like HSQC and NOESY, carefully phase the spectrum in both dimensions to ensure all cross-peaks have the correct phase. COSY and HMBC are typically processed in magnitude mode, which does not require phasing.

  • Baseline Correction: Apply a baseline correction algorithm to both dimensions to ensure a flat baseline.

  • Referencing: Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Part 3: Data Interpretation and Structure Elucidation Workflow

The systematic interpretation of the 2D-NMR data is key to solving the structure of a hexahydropyrrolizine derivative.

A Step-by-Step Approach

structure_elucidation_workflow start Start with ¹H NMR cosy COSY: Identify Spin Systems start->cosy hsqc HSQC: Assign Carbons to Protons cosy->hsqc hmbc HMBC: Connect Spin Systems & Quaternary Carbons hsqc->hmbc noesy NOESY/ROESY: Determine Relative Stereochemistry hmbc->noesy structure Propose Structure noesy->structure

Figure 1. A typical workflow for the elucidation of hexahydropyrrolizine derivatives using 2D-NMR.

  • Analyze the ¹H NMR Spectrum: Identify the number of signals, their chemical shifts, multiplicities, and integration. This provides initial clues about the number and types of protons present.

  • Trace Spin Systems with COSY: Starting from well-resolved signals, use the COSY spectrum to trace out the proton-proton coupling networks. This will help to identify the proton sequences within each five-membered ring.

  • Assign Carbons with HSQC: Use the HSQC spectrum to assign the chemical shift of each carbon that is directly bonded to a proton. This confirms the proton assignments and provides the carbon chemical shifts for these positions.

  • Connect the Fragments with HMBC: The HMBC spectrum is crucial for piecing together the entire molecule. Look for correlations from protons to carbons two and three bonds away. Key correlations to look for in a hexahydropyrrolizine derivative include those from protons on one ring to carbons on the other, and from protons to any quaternary carbons or substituents.

  • Determine Stereochemistry with NOESY/ROESY: Analyze the through-space correlations in the NOESY or ROESY spectrum to determine the relative stereochemistry. For example, a strong NOE between a proton on a substituent and a proton on the ring can indicate a cis relationship. The presence or absence of NOEs between bridgehead protons and adjacent protons can help to define the ring fusion stereochemistry.

Typical NMR Data for the Hexahydropyrrolizine Core

The following table provides approximate chemical shift ranges for the unsubstituted hexahydropyrrolizine core. The actual chemical shifts will be influenced by the nature and position of substituents.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C11.5 - 2.530 - 40
C21.5 - 2.525 - 35
C32.5 - 3.550 - 60
C52.5 - 3.550 - 60
C61.5 - 2.525 - 35
C71.5 - 2.530 - 40
C8 (bridgehead)3.0 - 4.060 - 70

Part 4: Case Study - Structure Elucidation of a Hypothetical Substituted Hexahydropyrrolizine

Let's consider a hypothetical hexahydropyrrolizine derivative with a hydroxyl group at C1 and a methyl group at C7.

hexahydropyrrolizine_example cluster_cosy COSY Correlations cluster_hmbc Key HMBC Correlations H1 H1 H2 H2 H1->H2 H8 H8 H1->H8 cis ring fusion C2 C2 H1->C2 C8 C8 H1->C8 H3 H3 H2->H3 C5 C5 H3->C5 H5 H5 H6 H6 H5->H6 H7 H7 H6->H7 H7->H8 H7_CH3 H7_CH3 H7->H7_CH3 H7_CH3->C8 C6 C6 H7_CH3->C6 C7 C7 H7_CH3->C7

Figure 2. Key 2D-NMR correlations for a hypothetical substituted hexahydropyrrolizine.

In this example, COSY would establish the proton connectivities within each ring. HMBC would be crucial for connecting the two rings via correlations from H3 to C5 and H1 to C8, and for placing the methyl group at C7 through correlations from the methyl protons to C6, C7, and C8. Finally, a strong NOE between H1 and H8 would indicate a cis ring fusion, and correlations involving the methyl group protons would help to define its orientation relative to other protons on the ring.

Conclusion

The structural elucidation of hexahydropyrrolizine derivatives is a challenging task that is greatly facilitated by the application of a comprehensive suite of 2D-NMR experiments. By systematically applying COSY, HSQC, HMBC, and NOESY/ROESY, researchers can unambiguously determine the constitution and relative stereochemistry of these important natural products. The protocols and workflows outlined in this guide provide a robust framework for scientists and drug development professionals to confidently characterize novel hexahydropyrrolizine derivatives, thereby accelerating their research and development efforts.

References

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scale-up synthesis considerations for pyrrolizidine alkaloid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE & PROTOCOLS

Title: Scale-Up Synthesis of Pyrrolizidine Alkaloid Intermediates: A Practical Guide to Strategy and Execution

Abstract: Pyrrolizidine alkaloids (PAs) and their intermediates are critical scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. However, transitioning their synthesis from milligram-scale laboratory procedures to gram-scale or pilot-plant production presents significant challenges. These challenges include ensuring stereochemical fidelity, managing hazardous reagents, optimizing reaction conditions for thermal safety, and developing robust purification protocols. This guide provides researchers, chemists, and process development professionals with a comprehensive overview of key considerations and actionable protocols for the successful scale-up of pyrrolizidine alkaloid intermediates, with a focus on the necine base core. We emphasize a strategy-first approach, covering route scouting, process safety, and analytical controls, complemented by detailed experimental procedures.

The Strategic Landscape of Pyrrolizidine Alkaloid Scale-Up

The synthesis of complex natural products like pyrrolizidine alkaloids for pharmaceutical applications demands a forward-thinking strategy that anticipates the challenges of large-scale production. The necine base, a bicyclic amino alcohol, forms the core of most PAs and is a primary target for synthetic chemists.[1][2] While numerous elegant total syntheses have been reported in academic literature, many employ reagents and conditions that are impractical, unsafe, or economically unviable at scale.[3][4]

1.1 Core Challenges in Scale-Up Synthesis

Scaling a synthetic route requires a shift in mindset from one focused purely on yield and novelty to one that prioritizes safety, cost, robustness, and environmental impact. Key challenges include:

  • Stereocontrol: Maintaining high diastereomeric and enantiomeric purity is paramount. Reactions that work well at a small scale, such as certain chromatographic separations or stereoselective reductions, may become inefficient or prohibitively expensive on a larger scale.

  • Reagent Selection: Reagents that are acceptable in a lab fume hood (e.g., heavy metals, pyrophoric reagents, highly toxic substances) are often unsuitable for pilot plant or manufacturing environments due to safety regulations, cost, and waste disposal issues.

  • Thermal Safety: Exothermic reactions must be well-characterized to prevent thermal runaway. Heat transfer becomes less efficient as vessel size increases, making precise temperature control critical.

  • Purification: Multi-kilogram purifications via column chromatography are often a bottleneck. Developing scalable crystallization, distillation, or extraction procedures is essential for isolating intermediates and final products with high purity.

  • Toxicity and Handling: Pyrrolizidine alkaloids themselves can exhibit significant toxicity, including hepatotoxicity.[1][5] Proper engineering controls and personal protective equipment (PPE) are mandatory at all stages of synthesis and handling.

1.2 The Importance of a Convergent Synthetic Strategy

A convergent retrosynthesis is highly advantageous for scale-up.[6] This approach involves synthesizing key fragments or intermediates separately and then combining them in the later stages. This strategy maximizes efficiency and allows for the stockpiling of advanced, stable intermediates, which is often more practical than managing a long, linear sequence.

Process Development and Optimization Workflow

A systematic approach to process development is crucial for a successful and safe scale-up campaign. This workflow ensures that potential issues are identified and mitigated before committing significant resources.

Scale_Up_Workflow cluster_0 Phase 1: Feasibility & Route Scouting cluster_1 Phase 2: Process Optimization cluster_2 Phase 3: Scale-Up Execution RouteScout Route Scouting & Selection ToxReview Reagent & Intermediate Toxicity Review RouteScout->ToxReview InitialHaz Initial Hazard Analysis (HAZOP) ToxReview->InitialHaz ParamScreen Parameter Screening (DoE) InitialHaz->ParamScreen Select Lead Route ThermalScreen Thermal Screening (DSC/RC1) ParamScreen->ThermalScreen AnalyticalDev Analytical Method Development (HPLC/UPLC) ParamScreen->AnalyticalDev PurificationDev Purification Strategy (Crystallization/Extraction) ParamScreen->PurificationDev TechTransfer Technology Transfer & Batch Record Prep PurificationDev->TechTransfer Finalize Process PilotRun Pilot Plant / Kilo-Lab Execution TechTransfer->PilotRun QC In-Process & Final Quality Control PilotRun->QC

Caption: High-level workflow for the scale-up of pyrrolizidine alkaloid intermediates.

Protocol: Gram-Scale Synthesis of a Key Pyrrolizidine Intermediate

This section details a representative protocol for a key transformation in the synthesis of the necine base core, adapted from established methodologies for scalability.[3][4] The focus is on a reductive amination/cyclization to form the bicyclic core, a common strategy in PA synthesis.[2]

Reaction: Reductive Cyclization for Pyrrolizidine Core Formation

Reaction_Scheme start Dialdehyde Precursor intermediate Iminium Intermediate start->intermediate Primary Amine (e.g., Benzylamine) product Pyrrolizidine Core (e.g., (±)-Trachelanthamidine) intermediate->product Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Simplified reaction scheme for forming the pyrrolizidine core.

3.1 Safety First: Hazard Analysis

  • Sodium Triacetoxyborohydride (STAB): While less hazardous than sodium borohydride or sodium cyanoborohydride, STAB is moisture-sensitive and will release acetic acid. It should be handled in a well-ventilated area, and its addition to the reaction should be controlled to manage gas evolution and any potential exotherm.

  • Solvents (e.g., Dichloromethane, THF): Use in a well-ventilated kilo-lab or under appropriate engineering controls. Ensure proper grounding of equipment to prevent static discharge.

  • Product Handling: The resulting pyrrolizidine intermediate should be treated as potentially toxic. Handle with appropriate PPE, including gloves, lab coat, and safety glasses.

3.2 Materials and Equipment

Reagent/MaterialGradeSupplierNotes
Dialdehyde Precursor>95%CommercialEnsure purity by NMR/LC-MS before use.
BenzylamineReagentCommercialFreshly distilled if necessary.
Sodium TriacetoxyborohydrideReagentCommercialHandle under inert atmosphere if possible.
Dichloromethane (DCM)AnhydrousCommercialUse from a solvent purification system.
Saturated NaHCO₃ solutionACSIn-houseUsed for aqueous workup.
Anhydrous MgSO₄ACSCommercialFor drying organic layers.
10 L Jacketed Glass Reactor------Equipped with overhead stirrer, thermocouple, and N₂ inlet.

3.3 Step-by-Step Protocol

  • Reactor Setup: Assemble, clean, and dry the 10 L jacketed glass reactor. Purge the vessel with dry nitrogen.

  • Reagent Charging: Charge the reactor with the dialdehyde precursor (1.0 mol, 1.0 eq) and anhydrous dichloromethane (5 L). Begin stirring at 200 RPM to ensure complete dissolution.

  • Amine Addition: Cool the reactor contents to 0-5 °C using a circulating chiller. Slowly add benzylamine (1.05 mol, 1.05 eq) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Iminium Formation: Allow the reaction to stir at 0-5 °C for 1 hour. The formation of the intermediate iminium ion is typically rapid. An in-process control (IPC) sample can be taken for ¹H NMR analysis if desired.

  • Reduction: In a separate, dry flask under nitrogen, suspend sodium triacetoxyborohydride (1.5 mol, 1.5 eq) in anhydrous DCM (1 L). Slowly add this slurry to the reaction vessel over 1-2 hours, ensuring the internal temperature does not exceed 15 °C. Causality Note: Portion-wise addition of the reducing agent is critical at this scale to control the exotherm and rate of hydrogen gas evolution.

  • Reaction Completion: Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (2 L). Stir vigorously for 30 minutes. Safety Note: The quench is exothermic and will release gas. Ensure adequate headroom in the reactor and proper ventilation.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 1 L).

  • Workup - Washing & Drying: Combine the organic layers and wash with brine (1 L). Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

3.4 Purification at Scale

Column chromatography is not ideal for multi-gram quantities. The preferred method is purification via an acid-base extraction, leveraging the basicity of the pyrrolizidine nitrogen.

  • Dissolve the crude oil in ethyl acetate (2 L).

  • Extract the solution with 1 M HCl (3 x 1 L). The amine product will move into the aqueous layer as the hydrochloride salt.

  • Wash the combined aqueous layers with ethyl acetate (1 L) to remove neutral impurities.

  • Cool the aqueous layer to 0-5 °C in an ice bath.

  • Slowly add 5 M NaOH to basify the solution to pH > 12, causing the free amine to precipitate or form an oil.

  • Extract the free amine product into dichloromethane (3 x 1 L).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified pyrrolizidine intermediate.

Analytical Control and Characterization

A robust analytical strategy is non-negotiable for ensuring the quality and consistency of scaled-up intermediates.[7]

Analytical TechniquePurposeTypical Parameters
HPLC/UPLC-MS Purity assessment, impurity profiling, reaction monitoring.C18 column, water/acetonitrile gradient with 0.1% formic acid.[8]
¹H and ¹³C NMR Structural confirmation, identification of isomers.400 MHz, CDCl₃ or MeOD solvent.
FT-IR Functional group confirmation.Neat film or KBr pellet.
Karl Fischer Titration Water content determination.Important for intermediates sensitive to hydrolysis.

The co-occurrence of isomers can be a significant challenge in the analysis of pyrrolizidine alkaloids, sometimes leading to co-elution in chromatographic methods.[8] Developing high-resolution methods (e.g., UPLC) and using mass spectrometry for identification is crucial.[8]

Conclusion

The scale-up of pyrrolizidine alkaloid intermediates is a multidisciplinary challenge that bridges synthetic organic chemistry with chemical engineering and process safety. Success hinges on early and careful consideration of the entire process, from the selection of a scalable synthetic route to the development of robust, non-chromatographic purification methods. By adopting a systematic workflow that prioritizes safety, analytical rigor, and an understanding of the physicochemical properties of the intermediates, research and development teams can efficiently and safely advance these valuable compounds from the laboratory to pilot-scale production, accelerating their potential application in drug discovery and development.

References

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Validation & Comparative

A Head-to-Head Comparison of Synthetic Routes to the Hexahydropyrrolizine Core: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The hexahydropyrrolizine core, a saturated bicyclic amine, is a privileged scaffold found in a wide array of natural products, most notably the pyrrolizidine alkaloids.[1][2] These compounds exhibit a broad spectrum of biological activities, ranging from hepatotoxicity to potential therapeutic applications, making the development of efficient and stereocontrolled synthetic routes to this core a significant endeavor for medicinal chemists and drug development professionals.[2][3] This guide provides a head-to-head comparison of the most prominent synthetic strategies for constructing the hexahydropyrrolizine framework, offering insights into their mechanisms, practicality, and stereochemical outcomes to aid researchers in selecting the optimal route for their specific synthetic goals.

Cycloaddition Strategies: Convergent and Powerful

Cycloaddition reactions offer a highly convergent approach to the hexahydropyrrolizine core, rapidly assembling the bicyclic system from acyclic or monocyclic precursors. Among these, [3+2] cycloadditions are particularly prevalent.

[3+2] Cycloaddition of Azomethine Ylides

This strategy involves the reaction of an azomethine ylide with a dipolarophile. The intramolecular variant is especially powerful for constructing the pyrrolizidine skeleton.[4][5][6]

Mechanism and Causality: Azomethine ylides, typically generated in situ from the condensation of an α-amino acid (like proline) or its ester with an aldehyde or ketone, are 1,3-dipoles.[5][7] The subsequent intramolecular [3+2] cycloaddition with a tethered alkene proceeds via a concerted mechanism, allowing for excellent stereocontrol. The choice of catalyst and reaction conditions can influence the facial selectivity of the cycloaddition.

Experimental Protocol: Intramolecular [3+2] Cycloaddition of an Azomethine Ylide

  • To a solution of the starting amino acid or ester and the aldehyde in a suitable solvent (e.g., toluene, xylenes), add a catalytic amount of a Lewis acid or a protic acid (e.g., benzoic acid), if required.[6]

  • Heat the reaction mixture to reflux (typically 80-140 °C) to facilitate both the in situ formation of the azomethine ylide and the subsequent intramolecular cycloaddition.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the resulting hexahydropyrrolizine derivative by column chromatography.

G cluster_0 Azomethine Ylide Formation cluster_1 Cycloaddition Amino_Acid α-Amino Acid/Ester Ylide Azomethine Ylide (in situ) Amino_Acid->Ylide + Aldehyde, Δ, -H₂O Aldehyde Aldehyde/Ketone Aldehyde->Ylide Cycloadduct Hexahydropyrrolizine Core Ylide->Cycloadduct Intramolecular [3+2] Cycloaddition

Performance: This method often provides the desired products in moderate to good yields with high diastereoselectivity. For example, the decarboxylative intramolecular [3+2] cycloaddition can yield polycyclic compounds in 35-53% yields.[8]

[3+2] Cycloaddition of Nitrones

Intramolecular nitrone-alkene cycloadditions provide a reliable route to isoxazolidine-fused pyrrolizidines, which can be readily converted to the hexahydropyrrolizine core through reductive N-O bond cleavage.[9]

Mechanism and Causality: Nitrones, generated from the oxidation of secondary amines or the condensation of N-substituted hydroxylamines with aldehydes, act as 1,3-dipoles. The intramolecular cycloaddition with an alkene proceeds to form a five-membered isoxazolidine ring. The regioselectivity of this cycloaddition can often be controlled by the nature of the tether connecting the nitrone and the alkene.[9]

Experimental Protocol: Intramolecular Nitrone Cycloaddition

  • The nitrone precursor (e.g., an N-alkenyl hydroxylamine) is dissolved in an appropriate solvent (e.g., toluene).

  • The reaction is typically carried out under thermal conditions (reflux) to promote the intramolecular cycloaddition.

  • After the cycloaddition is complete (monitored by TLC or NMR), the resulting isoxazolidine is subjected to reductive N-O bond cleavage. This is commonly achieved using reducing agents such as Zn/AcOH, H₂/Raney Ni, or SmI₂.

  • The final hexahydropyrrolizine product is isolated and purified.

Performance: This method is known for its stereoselectivity. The reaction of nitrones with alkenes forms isoxazolidines, and the subsequent cleavage of the N-O bond can be achieved efficiently. The choice of reaction conditions can influence the endo/exo selectivity.[10]

Reductive Amination Strategies: Stepwise but Versatile

Reductive amination is a cornerstone of amine synthesis and can be adapted for the construction of the hexahydropyrrolizine core, typically in a stepwise fashion.[11][12][13]

Mechanism and Causality: This approach generally involves the formation of a pyrrolidine ring first, followed by a second ring closure. For instance, a suitable keto-aldehyde or di-aldehyde can undergo a double reductive amination with ammonia or a primary amine.[13] More commonly, a pre-formed pyrrolidine derivative is functionalized and then subjected to an intramolecular reductive amination to form the second ring. The choice of reducing agent is critical for selectivity, with reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being popular choices due to their mildness and selectivity for iminium ions over carbonyl groups.[12]

Experimental Protocol: Intramolecular Reductive Amination

  • A solution of the amino-aldehyde or amino-ketone precursor is prepared in a suitable solvent (e.g., methanol, dichloroethane).

  • A mild reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is added to the solution.

  • The reaction is typically stirred at room temperature until the starting material is consumed.

  • The reaction is quenched, and the product is extracted and purified.

G Precursor Amino-aldehyde/ketone precursor Iminium Iminium Ion (intermediate) Precursor->Iminium Intramolecular condensation Product Hexahydropyrrolizine Core Iminium->Product Reduction (e.g., NaBH₃CN)

Performance: While often requiring more steps than cycloaddition strategies, reductive amination offers high versatility in terms of the substitution patterns that can be introduced. Yields are generally good, and stereocontrol can be achieved through the use of chiral precursors or catalysts.

Tandem and Cascade Reactions: Maximizing Efficiency

Tandem or cascade reactions combine multiple bond-forming events in a single pot, offering significant advantages in terms of efficiency and atom economy.[14][15][16]

Mechanism and Causality: A common tandem approach for the hexahydropyrrolizine core involves a Michael addition followed by an intramolecular cyclization.[17] For example, a pyrrolidine-based enamine can act as a Michael donor to an α,β-unsaturated carbonyl compound. The resulting intermediate can then undergo an intramolecular condensation and cyclization to furnish the bicyclic core. These reactions are often organocatalyzed, using chiral amines like proline and its derivatives to induce enantioselectivity.[15]

Experimental Protocol: Tandem Michael Addition-Cyclization

  • To a solution of the pyrrolidine derivative and the α,β-unsaturated carbonyl compound in a suitable solvent, add a catalytic amount of an organocatalyst (e.g., proline).

  • Stir the reaction at the appropriate temperature (can range from room temperature to elevated temperatures).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, work up the reaction and purify the product by column chromatography.

Performance: Tandem reactions can be highly efficient, leading to complex products in a single operation. Enantioselectivities can be excellent when using chiral organocatalysts. For instance, tandem oxa-Michael-aldol reactions have been reported to give products in up to 70% yield and 90% enantiomeric excess.[15]

Biomimetic and Chiral Pool Approaches

Nature provides elegant blueprints for the synthesis of complex molecules. Biomimetic syntheses aim to mimic the biosynthetic pathways of pyrrolizidine alkaloids.[1][18]

Mechanism and Causality: The biosynthesis of the necine base of pyrrolizidine alkaloids starts from two molecules of putrescine. Laboratory syntheses can draw inspiration from this by using precursors that mimic the proposed biosynthetic intermediates. Similarly, the chiral pool approach utilizes readily available chiral starting materials, such as the amino acid L-proline, to impart stereocontrol in the final product.[19] Proline's inherent chirality and its pyrrolidine ring make it an excellent starting point for the synthesis of the hexahydropyrrolizine core.

Performance: Biomimetic syntheses can be intellectually stimulating and sometimes lead to very efficient routes. The use of chiral precursors like proline provides a straightforward way to obtain enantiomerically pure products. However, these routes may be longer and less convergent than other strategies.

Head-to-Head Comparison of Synthetic Routes

Synthetic RouteKey AdvantagesKey DisadvantagesTypical YieldsStereocontrolScalability
[3+2] Cycloaddition (Azomethine Ylide) High convergency, excellent stereocontrol, rapid construction of the core.[5][8]Can require elevated temperatures, substrate scope can be limited.[8]35-85%[8][20]High to excellent diastereoselectivity.[21]Moderate
[3+2] Cycloaddition (Nitrone) Good stereocontrol, reliable for forming isoxazolidine precursors.[10]Requires an additional step for N-O bond cleavage.GoodGood to excellent diastereoselectivity.[22]Moderate
Reductive Amination High versatility in substitution patterns, mild reaction conditions.[11][13]Often requires a multi-step synthesis.Good to excellentDependent on the stereochemistry of the precursor.Good
Tandem/Cascade Reactions High efficiency (one-pot), good atom economy, potential for high enantioselectivity.[14][15]Can be sensitive to reaction conditions, optimization may be required.Moderate to good[14]Can be excellent with chiral catalysts.[15]Moderate
Biomimetic/Chiral Pool Inherent stereocontrol from chiral precursors, elegant synthetic design.[19]Can involve longer synthetic sequences.VariableExcellent (transferred from starting material).Variable

Conclusion

The synthesis of the hexahydropyrrolizine core can be approached through a variety of elegant and powerful strategies.

  • For rapid and stereocontrolled access to the core , intramolecular [3+2] cycloadditions of azomethine ylides or nitrones are excellent choices.

  • When versatility in substitution patterns is paramount , a stepwise approach using reductive amination is highly effective.

  • To maximize efficiency and atom economy , tandem and cascade reactions, particularly those employing organocatalysis, offer a compelling advantage.

  • For the synthesis of specific, enantiopure natural products , biomimetic strategies and the use of the chiral pool, especially with proline as a starting material, remain highly relevant.

The selection of the optimal synthetic route will ultimately depend on the specific target molecule, the desired level of stereocontrol, and the practical considerations of the research environment. This guide provides the foundational knowledge to make an informed decision, empowering researchers to efficiently access this important heterocyclic scaffold.

References

  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (2024). MDPI. [Link]

  • Intermolecular and intramolecular azomethine ylide [3 + 2] dipolar cycloadditions for the synthesis of highly functionalized pyrroles and pyrrolidines. (n.d.). ACS Publications. [Link]

  • Intramolecular cycloaddition of nitrones in total synthesis of natural products. (2025). Royal Society of Chemistry. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Heterogeneous organocatalysis: the proline case. (2025). National Institutes of Health. [Link]

  • Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions. (n.d.). National Institutes of Health. [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (n.d.). MDPI. [Link]

  • The Diels-Alder Reaction. (2017). Master Organic Chemistry. [Link]

  • Rapid synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines via a consecutive [3 + 2] cycloaddition and reduction/intramolecular lactamization cascade. (n.d.). Royal Society of Chemistry. [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. [Link]

  • Pyrrolizidine alkaloid biosynthesis. Synthesis of 13C-labelled putrescines and their incorporation into retronecine. (n.d.). Royal Society of Chemistry. [Link]

  • Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. (2025). National Institutes of Health. [Link]

  • Diels-Alder Reaction Practice (with examples). (2020). YouTube. [Link]

  • Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. (2012). National Institutes of Health. [Link]

  • Stereoselective Aza Diels−Alder Reaction on Solid Phase: A Facile Synthesis of Hexahydrocinnoline Derivatives. (2025). ResearchGate. [Link]

  • Catalytic enantioselective nitrone cycloadditions enabling collective syntheses of indole alkaloids. (2024). National Institutes of Health. [Link]

  • Intramolecular [3 + 2]-Cycloadditions of Azomethine Ylides Derived from Secondary Amines via Redox-Neutral C–H Functionalization. (2014). ACS Publications. [Link]

  • Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. (2012). Beilstein Journals. [Link]

  • Diastereoselective synthesis of hexahydropyrrolo[2,1-a]isoquinolines by [3+2] cycloaddition and cyclative Heck alkyne hydroarylation. (2025). ResearchGate. [Link]

  • Biomimetic Total Synthesis of Alkaloids. (n.d.). Wiley-VCH. [Link]

  • Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. (n.d.). MDPI. [Link]

  • An on-surface Diels–Alder reaction. (n.d.). National Institutes of Health. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). JOCPR. [Link]

  • Synthesis using the Michael Reaction. (2020). YouTube. [Link]

  • Asymmetric intramolecular [3+2] cycloaddition of azomethine ylides with TsN‐linked dipolarophiles by Cu/L4 b‐catalysis and proposed transition states. (n.d.). ResearchGate. [Link]

  • Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. (n.d.). MDPI. [Link]

  • Intramolecular nitrone dipolar cycloadditions: control of regioselectivity and synthesis of naturally-occurring spirocyclic alkaloids. (2012). PubMed. [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]

  • Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). (n.d.). Organic Syntheses. [Link]

  • 3: Diels-Alder Reaction. (2020). Chemistry LibreTexts. [Link]

  • Synthesis of Δ1-Pyrrolines via Formal (3 + 2)-Cycloaddition of 2H-Azirines with Enones Promoted by Visible Light under Continuous Flow. (2025). National Institutes of Health. [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019). National Institutes of Health. [Link]

  • Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. (2025). ResearchGate. [Link]

  • Nitrone cycloaddition in the stereoselective synthesis of .beta.-carbolines from N-hydroxytryptophan. (1986). Semantic Scholar. [Link]

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A Comparative Guide to Cross-Laboratory Validation of Analytical Methods for 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is the bedrock of safety and efficacy. This guide provides a comprehensive framework for the cross-laboratory validation of analytical methods for 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanamine, a compound with a pyrrolizidine core that may be a critical intermediate or potential impurity in pharmaceutical manufacturing.[] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3][4] This guide will compare potential analytical techniques, detail the design of a validation study grounded in international regulatory standards, and provide a robust protocol to ensure method consistency and reliability across different laboratory settings.

The Imperative of Cross-Laboratory Validation

Before an analytical method is implemented for routine use in quality control or clinical trial material testing, it is crucial to ensure that the method is not only validated in a single laboratory but is also reproducible in other labs. This process, known as inter-laboratory validation or reproducibility, is a key consideration for the standardization of an analytical procedure, especially for inclusion in pharmacopoeias or when testing is performed at multiple sites.[3] A successful cross-laboratory validation demonstrates the method's robustness and ensures that the reported results are independent of the laboratory, equipment, or analyst.

The validation process should be guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[4][5][6][7] These guidelines provide a harmonized framework for analytical method validation that is recognized globally.[8]

Comparison of Potential Analytical Methods

The selection of an appropriate analytical technique is the first critical step. For a small, basic compound like 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanamine, several chromatographic techniques are viable. The choice will depend on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. The primary analytical techniques suitable for quantification include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]

Parameter HPLC-UV/DAD GC-MS LC-MS/MS
Principle Separation based on polarity, detection via UV absorbance. Requires a chromophore.Separation of volatile compounds, detection by mass fragmentation.High-selectivity separation with highly sensitive mass detection.
Linearity (R²) > 0.999> 0.99> 0.99
Accuracy (% Recovery) Typically 98-102% for drug substanceTypically within ±15%80-120%
Precision (%RSD) < 2%< 15%< 15%
Limit of Detection (LOD) ng range (analyte dependent)Mid-femtogram rangepg to sub-pg range
Limit of Quantification (LOQ) Typically 3x LODAnalyte dependentng/mL to sub-ng/mL
Notes The analyte lacks a strong chromophore, so derivatization with a UV-active agent (e.g., FMOC) would be necessary.[10][11] This adds a step and potential for variability.Suitable for volatile and thermally stable compounds. The pyrrolizidine structure suggests it could be amenable to GC analysis.[12]Offers the highest sensitivity and selectivity, making it ideal for detecting trace-level impurities. It is often the method of choice for complex matrices.[13][14]

This table summarizes typical performance characteristics for the analysis of small amine or pyrrolizidine-related compounds and provides a baseline for method development.

Given the structure of 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanamine, LC-MS/MS is the most powerful and recommended technique due to its superior sensitivity and specificity, which are crucial for impurity analysis in drug substances and products. HPLC-UV with derivatization is a viable, more accessible alternative if the required sensitivity is not in the trace range.

Designing the Cross-Laboratory Validation Study

A validation study must be meticulously planned and documented in a validation protocol before execution.[3][5] The protocol should define the analytical procedure's intended purpose, the performance characteristics to be validated, and the acceptance criteria.[3][5]

Key Validation Parameters (as per ICH Q2(R2))

The following characteristics must be assessed during the validation study:[15]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentration levels should be used.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2] For an assay of a drug substance, the range is typically 80% to 120% of the test concentration.[2]

  • Accuracy: The closeness of test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.

  • Precision:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[3]

    • Reproducibility: Expresses the precision between laboratories (collaborative studies).[2][3] This is the core of the cross-lab validation.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4] This provides an indication of its reliability during normal usage.[4]

Cross-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for a cross-laboratory validation study.

Cross-Lab Validation Workflow cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Study Protocol cluster_2 Phase 3: Multi-Laboratory Execution cluster_3 Phase 4: Data Analysis & Reporting A Method Development & Optimization (e.g., LC-MS/MS) B Develop Validation Protocol (ICH Q2(R2) Guidelines) A->B C Single-Laboratory Validation (Specificity, Linearity, Range, Accuracy, Precision, LOQ) B->C D Develop Inter-Lab Protocol (Define samples, labs, timeline) C->D E Prepare & Distribute Homogeneous Samples & Reference Standards D->E F Lab 1: Execute Protocol E->F G Lab 2: Execute Protocol E->G H Lab 3: Execute Protocol E->H I Collect & Analyze Data (Statistical Analysis, e.g., ANOVA) F->I G->I H->I J Assess Reproducibility (Inter-laboratory Precision) I->J K Final Validation Report J->K

Caption: Workflow for a Cross-Laboratory Analytical Method Validation Study.

Acceptance Criteria

The acceptance criteria for each validation parameter should be predefined in the validation protocol. While these can vary based on the intended use of the method, typical criteria are provided below.

Parameter Acceptance Criteria
Linearity Coefficient of determination (R²) ≥ 0.995
Accuracy Recovery within 98.0% to 102.0% for assay; 80.0% to 120.0% for impurities.
Precision (%RSD) Repeatability: ≤ 2.0%
Intermediate Precision: ≤ 3.0%
Reproducibility: ≤ 5.0% (may be wider for trace analysis)
Robustness System suitability parameters (e.g., peak tailing, resolution) must pass predefined criteria. Results should not be significantly impacted by minor changes.

Note: These criteria are illustrative. For impurity methods, especially at the quantitation limit, wider acceptance criteria for accuracy and precision may be justified.[15]

Experimental Protocol: Example LC-MS/MS Method

This section provides a detailed, step-by-step protocol for the quantification of 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanamine using LC-MS/MS. This method should be fully validated according to the parameters described above before implementation.

Materials and Reagents
  • 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanamine Reference Standard

  • Isotopically Labeled Internal Standard (e.g., d4-2-(hexahydro-1H-pyrrolizin-7a-yl)ethanamine)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Ultrapure Water

Standard and Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the primary stock.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 acetonitrile:water to prepare calibration standards ranging from the LOQ to 150% of the target concentration.

  • Sample Preparation: a. Accurately weigh the sample (e.g., drug substance) into a volumetric flask. b. Spike with the internal standard. c. Dissolve and dilute to the mark with 50:50 acetonitrile:water. d. Vortex and centrifuge if necessary. Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Instrumental Conditions
Parameter Condition
LC System UPLC/UHPLC System
Column HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temp 40 °C
Injection Volume 2 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Analyte: Precursor ion > Product ion (To be determined by infusion)
Internal Standard: Precursor ion > Product ion (To be determined)
Source Temp 150 °C
Desolvation Temp 400 °C
System Suitability

Before analysis, inject a mid-level calibration standard five times. The %RSD for the peak area ratio (analyte/internal standard) should be ≤ 5.0%.

Data Analysis and Interpretation

The core of the cross-laboratory validation is the statistical analysis of the results from all participating laboratories. Analysis of variance (ANOVA) is a powerful tool to assess the contribution of different sources of variation (e.g., between-laboratory, between-analyst, between-day). The reproducibility, expressed as the relative standard deviation (%RSD) of all results from all laboratories, is the ultimate measure of the method's success.

The following diagram illustrates the logical relationship between the core validation parameters.

Validation Parameters Logic cluster_core Core Quantitative Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Linearity->Range Reproducibility Reproducibility (Cross-Lab) Range->Reproducibility Accuracy->Range Precision->Range LOQ LOQ Precision->LOQ Precision->Reproducibility LOQ->Reproducibility Robustness Robustness Robustness->Reproducibility

Caption: Interrelationship of Analytical Method Validation Parameters.

Conclusion

A successful cross-laboratory validation of an analytical method for 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanamine is a critical step in ensuring its suitability for its intended purpose in a regulated environment. By adhering to the principles of ICH Q2(R2), carefully selecting the most appropriate analytical technology like LC-MS/MS, and executing a well-designed inter-laboratory study, organizations can have high confidence in the consistency, reliability, and accuracy of their analytical data, regardless of where the testing is performed. This guide provides the scientific and regulatory framework to achieve that goal.

References

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Nassoury, A., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA/CHMP/ICH/82072/2006. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Stelljes, M. E., Kelley, R. B., & Seiber, J. N. (1990). Gc-ms Determination of Pyrrolizidine Alkaloids in Four Senecio Species. Journal of Natural Products. [Link]

  • BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]

  • Lee, J. E., et al. (2015). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Food Science and Biotechnology. [Link]

  • Hassan, M. M., & El-Behissy, A. A. (2020). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Molecules. [Link]

  • MDPI. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. [Link]

  • Chromatography Forum. (2006). Detecting Primary Amines. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride
Reactant of Route 2
2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.